molecular formula C23H20N4O4 B2850665 ethyl 2-(2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)acetamido)benzoate CAS No. 1251592-83-2

ethyl 2-(2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)acetamido)benzoate

Cat. No. B2850665
CAS RN: 1251592-83-2
M. Wt: 416.437
InChI Key: BUOIJXKSUKVPKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)acetamido)benzoate is a chemical compound with potential applications in scientific research. It is a derivative of pyrimidine, a heterocyclic organic compound that is widely used in medicinal and biological chemistry. The synthesis of ethyl 2-(2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)acetamido)benzoate has been achieved through various methods, and its mechanism of action and biochemical and physiological effects have been studied in detail. In

Mechanism of Action

The mechanism of action of ethyl 2-(2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)acetamido)benzoate involves the inhibition of dihydroorotate dehydrogenase. This enzyme is involved in the de novo synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. By inhibiting the activity of dihydroorotate dehydrogenase, ethyl 2-(2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)acetamido)benzoate can decrease the production of pyrimidine nucleotides and affect various biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ethyl 2-(2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)acetamido)benzoate have been studied in detail. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It can also induce apoptosis, a programmed cell death mechanism, in cancer cells. In addition, it has been shown to have anti-inflammatory and immunomodulatory effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl 2-(2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)acetamido)benzoate in lab experiments is its specificity for dihydroorotate dehydrogenase. This allows researchers to study the role of pyrimidine nucleotides in various biological processes. However, one of the limitations of using this compound is its potential toxicity. It can cause liver damage and bone marrow suppression at high doses.

Future Directions

There are several future directions for the study of ethyl 2-(2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)acetamido)benzoate. One direction is to explore its potential as a therapeutic agent for cancer and other diseases. Another direction is to study its effects on the immune system and its potential as an immunomodulatory agent. Additionally, further research is needed to understand the mechanisms underlying its potential toxicity and to develop strategies to mitigate this toxicity.

Synthesis Methods

The synthesis of ethyl 2-(2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)acetamido)benzoate has been achieved through various methods. One of the most commonly used methods involves the reaction of ethyl 2-bromoacetate with 2-amino-5-cyano-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid p-toluenesulfonate in the presence of sodium hydride. The resulting product is then treated with acetic anhydride and benzoyl chloride to obtain ethyl 2-(2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)acetamido)benzoate.

Scientific Research Applications

Ethyl 2-(2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)acetamido)benzoate has potential applications in scientific research. It can be used as a tool compound for studying the mechanism of action of pyrimidine derivatives in biological systems. It has been shown to inhibit the activity of dihydroorotate dehydrogenase, an enzyme involved in the de novo synthesis of pyrimidine nucleotides. This inhibition can lead to a decrease in the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. Therefore, ethyl 2-(2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)acetamido)benzoate can be used to study the role of pyrimidine nucleotides in various biological processes.

properties

IUPAC Name

ethyl 2-[[2-[5-cyano-2-(4-methylphenyl)-6-oxopyrimidin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O4/c1-3-31-23(30)18-6-4-5-7-19(18)26-20(28)14-27-21(16-10-8-15(2)9-11-16)25-13-17(12-24)22(27)29/h4-11,13H,3,14H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUOIJXKSUKVPKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C(=NC=C(C2=O)C#N)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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